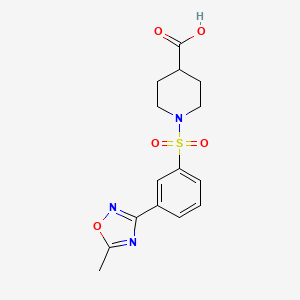![molecular formula C19H23N3O4S B7878411 1-[6-(Pyrrolidin-1-ylsulfonyl)quinolin-2-yl]piperidine-3-carboxylic acid](/img/structure/B7878411.png)
1-[6-(Pyrrolidin-1-ylsulfonyl)quinolin-2-yl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Pyrrolidin-1-ylsulfonyl)quinolin-2-yl]piperidine-3-carboxylic acid is a complex organic compound that features a quinoline ring system substituted with a pyrrolidinylsulfonyl group and a piperidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Pyrrolidin-1-ylsulfonyl)quinolin-2-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the pyrrolidinylsulfonyl group and the piperidine carboxylic acid moiety. Key steps may include:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Pyrrolidinylsulfonyl Group: This step often involves sulfonylation reactions using reagents like pyrrolidine and sulfonyl chlorides.
Attachment of the Piperidine Carboxylic Acid Moiety: This can be done through amide bond formation or esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[6-(Pyrrolidin-1-ylsulfonyl)quinolin-2-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
Scientific Research Applications
1-[6-(Pyrrolidin-1-ylsulfonyl)quinolin-2-yl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(Pyrrolidin-1-ylsulfonyl)quinolin-2-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid: Similar structure but lacks the quinoline ring.
Quinoline-2-carboxylic acid derivatives: Similar core structure but different substituents.
Uniqueness
1-[6-(Pyrrolidin-1-ylsulfonyl)quinolin-2-yl]piperidine-3-carboxylic acid is unique due to the combination of the quinoline ring, pyrrolidinylsulfonyl group, and piperidine carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-(6-pyrrolidin-1-ylsulfonylquinolin-2-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c23-19(24)15-4-3-9-21(13-15)18-8-5-14-12-16(6-7-17(14)20-18)27(25,26)22-10-1-2-11-22/h5-8,12,15H,1-4,9-11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJVVISTTLQLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3)N4CCCC(C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid](/img/structure/B7878337.png)
![1-{[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B7878345.png)
![({[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid](/img/structure/B7878353.png)
![[6-{[(4-chlorobenzyl)amino]sulfonyl}-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B7878361.png)
![3-({[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B7878378.png)
![1-[(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7878390.png)
![[{[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}(methyl)amino]acetic acid](/img/structure/B7878397.png)
![(4-{[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-1H-imidazol-1-yl)acetic acid](/img/structure/B7878401.png)
![[{[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}(methyl)amino]acetic acid](/img/structure/B7878414.png)
![1-[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7878415.png)
![4-{[(carboxymethyl)(methyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B7878422.png)
amino]acetic acid](/img/structure/B7878430.png)
![1-[(2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7878431.png)
